6-Chloro-3-indolyl beta-d-ribofuranoside
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Overview
Description
6-Chloro-3-indolyl beta-d-ribofuranoside is a chromogenic substrate that produces an insoluble rose color when hydrolyzed. It is commonly used in microbiological and biochemical assays to detect the presence of specific enzymes, such as beta-galactosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl beta-d-ribofuranoside typically involves the reaction of 6-chloroindole with a ribofuranosyl donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or base to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl beta-d-ribofuranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an enzyme such as beta-galactosidase.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide.
Substitution: Involves the replacement of the chlorine atom with other functional groups using nucleophilic reagents.
Major Products
Hydrolysis: Produces 6-chloroindole and ribose.
Oxidation: Results in the formation of oxidized indole derivatives.
Substitution: Leads to various substituted indole compounds.
Scientific Research Applications
6-Chloro-3-indolyl beta-d-ribofuranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Microbiology: Used as a substrate in assays to detect beta-galactosidase activity in bacterial colonies.
Biochemistry: Employed in enzyme kinetics studies to measure the activity of glycosidases.
Medicine: Utilized in diagnostic reagents to identify specific enzyme deficiencies.
Industry: Applied in the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of 6-Chloro-3-indolyl beta-d-ribofuranoside involves its hydrolysis by specific enzymes, such as beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloroindole, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl beta-d-ribofuranoside: Another chromogenic substrate that produces a blue color upon hydrolysis.
6-Chloro-3-indolyl beta-d-galactopyranoside: Similar in structure but used for different enzyme assays.
Uniqueness
6-Chloro-3-indolyl beta-d-ribofuranoside is unique due to its specific chromogenic properties, producing a distinct rose color, which makes it particularly useful in assays where differentiation based on color is crucial .
Properties
Molecular Formula |
C13H14ClNO5 |
---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H14ClNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1 |
InChI Key |
PNVCPADWDPYYOA-FDYHWXHSSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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